molecular formula C17H19N5O3 B11133945 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B11133945
M. Wt: 341.4 g/mol
InChI Key: RSEGCFJIFZXHHC-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

    Structure: It contains a pyrazolo-pyrido-pyrimidine core with an acetamide group and a tetrahydro-2H-pyran-4-ylmethyl substituent.

Preparation Methods

Synthetic Routes::

    Multicomponent Synthesis: The compound can be synthesized via multicomponent reactions involving pyridine, pyrimidine derivatives, and other building blocks.

    Starting Materials: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds serve as starting materials.

Reaction Conditions::
  • Specific reaction conditions depend on the chosen synthetic route.
  • Biological Applications: These synthetic methods are valuable for creating tetrahydropteroic acid derivatives.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution: The compound can undergo various reactions due to its functional groups.

    Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are used.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block in organic synthesis.

    Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).

    Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).

    Industry: Consider its use in drug development or materials science.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Understand the signaling pathways influenced by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Explore related pyrazolo-pyrido-pyrimidines.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C17H19N5O3/c23-16(19-9-12-3-7-25-8-4-12)11-21-6-2-14-13(17(21)24)10-18-15-1-5-20-22(14)15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,19,23)

InChI Key

RSEGCFJIFZXHHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34

Origin of Product

United States

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